N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide
Description
N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is a sulfonamide derivative characterized by a diethylsulfamoyl group attached to a methoxyphenyl ring, coupled with a branched ethylbutanamide side chain. Its molecular formula is C₁₇H₂₇N₂O₄S, with a molecular weight of approximately 367.48 g/mol (exact value requires confirmation).
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-6-13(7-2)17(20)18-15-12-14(10-11-16(15)23-5)24(21,22)19(8-3)9-4/h10-13H,6-9H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSKFWDDCJNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a suitable sulfonyl chloride to form the diethylsulfamoyl intermediate.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Coupling with the ethylbutanamide moiety: The final step involves the coupling of the diethylsulfamoyl and methoxyphenyl intermediates with an ethylbutanamide derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents for substitution reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Cancer Treatment
One of the primary applications of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is as an inhibitor of ATR (ATM and Rad3 related) kinase. ATR kinase plays a crucial role in the cellular response to DNA damage, making it a target for cancer therapies. Inhibiting ATR can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapeutic drugs and radiotherapy .
Case Study:
In vitro studies have demonstrated that compounds inhibiting ATR can significantly reduce the viability of various cancer cell lines when combined with radiation therapy. This suggests that this compound could be effective in combination therapies for treating cancers that are resistant to conventional treatments .
HIV Treatment
Research indicates that ATR inhibitors may also play a role in treating viral infections, including HIV. The inhibition of ATR kinase has been shown to affect viral replication processes, making it a potential candidate for antiviral therapies .
Case Study:
Studies have shown that ATR inhibition can reduce HIV replication in infected cells, suggesting that this compound could be developed as part of a therapeutic regimen for managing HIV infections .
Signal Transduction Studies
This compound is also useful in biochemical research, particularly in studying intracellular signaling pathways mediated by kinases. By inhibiting ATR, researchers can explore the roles of various signaling cascades in cellular responses to stress and damage .
Data Table: Applications in Biochemical Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Cancer Therapeutics | ATR kinase inhibition enhances sensitivity to chemotherapy | Improved treatment outcomes for resistant cancers |
| Viral Infections | Reduces HIV replication through ATR inhibition | New antiviral strategies |
| Signal Transduction | Studies on kinase-mediated pathways | Insights into cellular response mechanisms |
Synthesis and Development
The synthesis of this compound involves multiple steps, including the formation of key intermediates that facilitate its biological activity. Research into more efficient synthesis routes continues to optimize yields and reduce costs associated with its production for pharmaceutical use.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
N-Substituted Benzenesulfonamides
N-[5-(Diethylsulfamoyl)-2-Methoxyphenyl]-1-(4-Ethylphenyl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences : Replaces the ethylbutanamide with a pyrrolidine-3-carboxamide group linked to a 4-ethylphenyl moiety.
- Implications : The pyrrolidine ring may enhance solubility or alter binding kinetics compared to the target compound’s linear side chain.
Thiadiazole Derivatives
N-[5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-yl]-2-Ethylbutanamide
- Structure : Features a thiadiazole ring substituted with a 4-bromophenyl group.
- Applications : Used in screening for kinase inhibitors or antimicrobial agents due to halogen-substituted aromatic systems .
N-[5-({[(4-Bromophenyl)carbamoyl]Methyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Ethylbutanamide
Imidazole and Indole-Based Sulfonamides
Molecular Weight and Solubility
Biological Activity
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C14H22N2O3S
- Molecular Weight: 298.4 g/mol
- IUPAC Name: this compound
This structure features a diethylsulfamoyl group, which is known to enhance biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to inflammation and cancer progression.
- Receptor Modulation: It potentially interacts with neurotransmitter receptors, influencing physiological processes such as pain perception and mood regulation.
- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Data
Case Studies
-
Anti-inflammatory Effects:
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. This suggests its potential use in treating inflammatory diseases. -
Neuroprotective Properties:
In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic potential in neurodegenerative conditions. -
Cancer Research:
Research has shown that this compound may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide in laboratory settings?
- Methodological Answer : Synthesis typically involves: (i) Introducing the diethylsulfamoyl group via nucleophilic substitution using diethylamine and a sulfonyl chloride precursor. (ii) Coupling the sulfonamide intermediate with a 2-methoxyphenylamine derivative under basic conditions. (iii) Final amidation with 2-ethylbutanoyl chloride. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), with yields optimized by controlling reaction temperatures (0–5°C for amidation) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and diethylsulfamoyl (-SO₂N(CH₂CH₃)₂) groups via splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 425.18).
- HPLC : Purity >95% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Fluorescence-based kinetic assays (e.g., carbonic anhydrase inhibition monitored at 348 nm excitation).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s solubility across different studies?
- Methodological Answer :
- Standardized Solvent Systems : Use consistent DMSO/water ratios (e.g., 10% DMSO in PBS) and control temperature (25°C).
- Nephelometry : Quantify turbidity to detect precipitation thresholds.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., sulfonamide-oxadiazole hybrids) to identify substituent effects on solubility .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?
- Methodological Answer :
- Lipophilicity Modifications : Introduce alkyl chains or fluorine atoms to enhance blood-brain barrier (BBB) permeability.
- In Silico Prediction : Use tools like SwissADME to calculate logP and polar surface area (PSA).
- Experimental Validation : Perform parallel artificial membrane permeability assay (PAMPA-BBB) to estimate CNS bioavailability .
Q. How to investigate off-target interactions of this compound?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify non-canonical binding partners.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics against a panel of recombinant enzymes (e.g., kinases, proteases).
- Molecular Docking : Screen against the Protein Data Bank (PDB) to predict off-target sites .
Q. What analytical methods quantify stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- LC-MS/MS Monitoring : Track degradation products over 24–72 hours (e.g., hydrolyzed sulfonamide or oxidized methoxy groups).
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potency (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use uniform enzyme concentrations (e.g., 10 nM carbonic anhydrase) and substrate saturation levels.
- Control Compounds : Include reference inhibitors (e.g., acetazolamide) to normalize inter-lab variability.
- Crystallographic Studies : Resolve binding modes via X-ray crystallography to confirm active-site interactions .
Structural-Activity Relationship (SAR) Guidance
Q. Which substituents enhance the compound’s antimicrobial efficacy?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce halogens (e.g., -Cl) at the phenyl ring to improve membrane penetration.
- Hydrogen-Bond Donors : Add -NH₂ or -OH groups to the ethylbutanamide chain to target bacterial topoisomerases.
- SAR Validation : Test derivatives in a Gram-positive/-negative panel and correlate with computed electrostatic potential maps .
Mechanistic Studies
Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2).
- Metabolic Profiling : Seahorse analysis to assess mitochondrial respiration vs. glycolysis shifts.
- In Vivo Validation : Use xenograft models with bioluminescent tracking of tumor regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
